1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride

Catalog No.
S14332402
CAS No.
73698-50-7
M.F
C17H27ClN2O3S
M. Wt
374.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)e...

CAS Number

73698-50-7

Product Name

1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride

IUPAC Name

2-[2-(dibutylamino)ethyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride

Molecular Formula

C17H27ClN2O3S

Molecular Weight

374.9 g/mol

InChI

InChI=1S/C17H26N2O3S.ClH/c1-3-5-11-18(12-6-4-2)13-14-19-17(20)15-9-7-8-10-16(15)23(19,21)22;/h7-10H,3-6,11-14H2,1-2H3;1H

InChI Key

CUHQOHPBQCQAJF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCN1C(=O)C2=CC=CC=C2S1(=O)=O.Cl

1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride is a complex organic compound with the molecular formula C17H27ClN2O3SC_{17}H_{27}ClN_{2}O_{3}S and a molecular weight of approximately 364.93 g/mol. This compound features a benzisothiazole core, which is a bicyclic structure containing both benzene and thiazole rings. The presence of the dibutylamino group enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry and materials science.

Typical of benzisothiazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The dibutylamino group can participate in nucleophilic substitution reactions, allowing for modifications at the nitrogen atom.
  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
  • Acylation: The nitrogen atom can be acylated to form amides, which may alter the biological activity of the compound.

These reactions are fundamental in synthesizing derivatives with enhanced properties or specific functionalities.

1,2-Benzisothiazol-3(2H)-one derivatives have demonstrated a range of biological activities. Notably:

  • Antifungal Activity: Compounds based on this structure have shown broad-spectrum antifungal properties, making them potential candidates for treating fungal infections .
  • Antimicrobial Properties: Some derivatives exhibit significant antimicrobial activity against various bacterial strains, indicating their potential as biocides in industrial applications .
  • Cytotoxicity: Certain studies suggest that this compound may possess cytotoxic effects against specific cancer cell lines, warranting further investigation into its potential as an anticancer agent .

The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride can be achieved through several methodologies:

  • Condensation Reactions: A common approach involves the condensation of 2-mercaptobenzoic acid with appropriate amines under acidic conditions to form the benzisothiazole core.
  • Alkylation: The dibutylamino group can be introduced via alkylation reactions using dibutylamine and appropriate electrophiles.
  • Hydrochloride Formation: The final step often involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid to enhance solubility and stability.

This compound finds utility in various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored as a potential antifungal and antimicrobial agent.
  • Agricultural Chemicals: Its biocidal properties make it suitable for use in crop protection products.
  • Material Science: It may be utilized in formulations requiring antimicrobial agents to prevent microbial growth in paints and coatings.

Interaction studies indicate that 1,2-Benzisothiazol-3(2H)-one derivatives can interact with various biological targets:

  • Enzyme Inhibition: These compounds may inhibit specific enzymes involved in fungal metabolism or bacterial cell wall synthesis.
  • Membrane Permeability: Studies suggest that modifications to the dibutylamino group can influence membrane permeability, enhancing bioavailability in therapeutic applications .

Several compounds share structural similarities with 1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide, hydrochloride. Here is a comparison highlighting their uniqueness:

Compound NameStructureKey FeaturesBiological Activity
1,2-Benzisothiazol-3(2H)-oneStructureBasic benzisothiazole structureAntifungal and antimicrobial
BenzisothiazolinoneStructureLacks dibutylamino groupUsed as a biocide
1,2-Benzisothiazol-3-one Sodium SaltStructureWater-soluble derivativeAntimicrobial properties

The unique presence of the dibutylamino group in 1,2-Benzisothiazol-3(2H)-one, 2-(2-(dibutylamino)ethyl)-, 1,1-dioxide distinguishes it from other similar compounds by enhancing its solubility and potentially its biological activity.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

374.1430916 g/mol

Monoisotopic Mass

374.1430916 g/mol

Heavy Atom Count

24

UNII

4SV52BCD53

Dates

Modify: 2024-08-10

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